molecular formula C8H13F3N2O6 B13565161 N-L-alanyl-L-serine trifluoroacetate

N-L-alanyl-L-serine trifluoroacetate

Cat. No.: B13565161
M. Wt: 290.19 g/mol
InChI Key: CLOFNZGPXZGJRG-MMALYQPHSA-N
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Description

(2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoic acid; trifluoroacetic acid is a compound that combines a chiral amino acid derivative with trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the catalytic asymmetric synthesis of α-chiral primary amines, which are then further reacted to form the desired compound . Enzymatic asymmetric synthesis is another approach, utilizing enzymes to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of trifluoroacetic acid as a catalyst or reagent is common in these processes due to its strong acidity and ability to facilitate various chemical transformations .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, metal catalysts for reduction, and various acids or bases for substitution reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield succinic acid, while reduction and substitution can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical pathways and exerting its effects at the molecular level . The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Properties

Molecular Formula

C8H13F3N2O6

Molecular Weight

290.19 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H12N2O4.C2HF3O2/c1-3(7)5(10)8-4(2-9)6(11)12;3-2(4,5)1(6)7/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12);(H,6,7)/t3-,4-;/m0./s1

InChI Key

CLOFNZGPXZGJRG-MMALYQPHSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(=O)NC(CO)C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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